N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide is a complex organic compound that features a benzimidazole ring fused to a phenyl group, which is further connected to a chlorinated pyridine ring
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various targets such as tubulin proteins , and DNA grooves . The specific targets for this compound would need further experimental validation.
Mode of Action
It’s known that benzimidazole derivatives can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . They can also bind to DNA grooves and exhibit peroxide mediated DNA-cleavage properties .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, benzimidazole derivatives have been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression . These pathways are involved in inflammation and immune response.
Result of Action
Benzimidazole derivatives have been reported to have high cytotoxic activities and can attenuate morphine-induced thermal hyperalgesia and mechanical allodynia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then coupled with the appropriate phenyl derivative, followed by chlorination and methylation to introduce the pyridine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyridine rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the chlorinated pyridine ring to yield less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and carboxamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Benzimidazole-2-oxide and pyridine-2,3-dione derivatives.
Reduction Products: 2-chloro-6-methylpyridine-3-carboxamide derivatives with reduced oxidation states.
Substitution Products: Amides, esters, and other derivatives resulting from nucleophilic attack.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of advanced materials, such as semiconductors and polymers. Its unique chemical properties enable it to function as a dopant or additive in various industrial applications.
Comparison with Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide: Similar structure but lacks the chloro and methyl groups on the pyridine ring.
N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide: Contains a sulfonamide group instead of the carboxamide group.
N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide: Features a benzamide group instead of the chlorinated pyridine ring.
Uniqueness: N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide stands out due to its combination of benzimidazole and chlorinated pyridine rings, which confer unique chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-12-6-11-15(18(21)22-12)20(26)23-14-9-7-13(8-10-14)19-24-16-4-2-3-5-17(16)25-19/h2-11H,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJRQQBPLBEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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